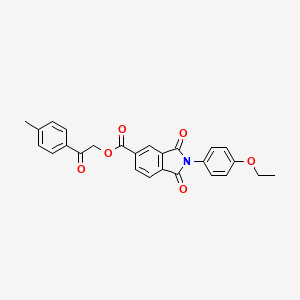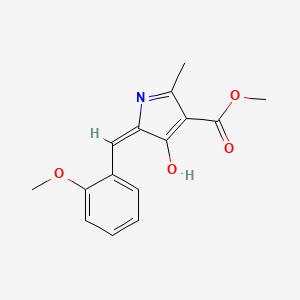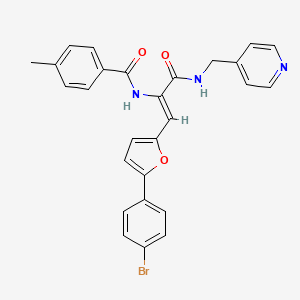![molecular formula C15H10FN3O4 B11621647 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a fluoroaniline moiety, a nitro group, and an isoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, using reagents like nitric acid or a nitrating mixture.
Attachment of the Fluoroaniline Moiety: The final step involves the coupling of the fluoroaniline moiety to the isoindole core, often facilitated by a coupling reagent such as a Lewis acid or a strong oxidizing agent like cerium chloride or ferric chloride
Analyse Chemischer Reaktionen
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroaniline moiety can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper
Wissenschaftliche Forschungsanwendungen
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-microbial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have thiol groups at their active sites, forming mixed disulfides.
Pathways Involved: It can inhibit life-sustaining enzymes, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds:
Similar Compounds: Compounds like 2-methyl-5-nitroisoindoline-1,3-dione and 2-[(3-chloroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione share structural similarities.
Uniqueness: The presence of the fluoroaniline moiety and the specific arrangement of functional groups make it unique in terms of its chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C15H10FN3O4 |
|---|---|
Molekulargewicht |
315.26 g/mol |
IUPAC-Name |
2-[(3-fluoroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10FN3O4/c16-9-2-1-3-10(6-9)17-8-18-14(20)12-5-4-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
InChI-Schlüssel |
CCLKEDQHZKBEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)


![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![Diethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11621588.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)


![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)

![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
